4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one
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Overview
Description
4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, medicinal chemistry, and polymer chemistry. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a cyclohexyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with salicylaldehyde, followed by cyclization with formaldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Scientific Research Applications
4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance materials, such as resins and coatings, due to its thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzoxazine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine: A parent compound with a simpler structure.
Benzoxazinone: A derivative with a ketone group.
Cyclohexylbenzoxazine: A similar compound with different substituents on the benzoxazine ring.
Uniqueness
4,4-Dicyclohexyl-6-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its specific combination of cyclohexyl and hydroxyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
89433-26-1 |
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Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4,4-dicyclohexyl-6-hydroxy-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C20H27NO3/c22-16-11-12-18-17(13-16)20(24-19(23)21-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h11-15,22H,1-10H2,(H,21,23) |
InChI Key |
ZPSPFQXUBXXNEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(C3=C(C=CC(=C3)O)NC(=O)O2)C4CCCCC4 |
Origin of Product |
United States |
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